6-butyl-5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with butyl, ethylsulfanyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides in the presence of a base.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiolates.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ethylsulfanyl group to ethylthiol.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the compound can lead to the breakdown of the pyrido[2,3-d]pyrimidine core.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrido[2,3-d]pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 6-BUTYL-5-(ETHYLSULFANYL)-1,3-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE include other pyrido[2,3-d]pyrimidine derivatives with different substituents These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents
Properties
Molecular Formula |
C15H21N3O2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-butyl-5-ethylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O2S/c1-5-7-8-10-9-16-13-11(12(10)21-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 |
InChI Key |
MNTKLXGVYLOJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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